molecular formula C20H29NO12 B8022299 amygdalin

amygdalin

Cat. No.: B8022299
M. Wt: 475.4 g/mol
InChI Key: LCPPIYCXYRZEBX-ZSKIGSFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amygdalin (CAS Number 29883-15-6), a cyanogenic glycoside with the molecular formula C₂₀H₂₇NO₁₁ and a molecular weight of 457.42 g/mol, is a naturally occurring compound of significant research interest . It is abundantly present in the kernels and seeds of various species of the Rosaceae family, such as bitter almonds, apricots, peaches, plums, and apples . This compound is provided as a high-purity reagent for research applications only. A primary focus of this compound research involves investigating its potential anti-cancer properties . Studies suggest its mechanism of action may include the induction of apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2 . It has also been reported to inhibit cancer cell proliferation and metastatic spread by decreasing the expression of integrins and catenins, and by inhibiting the Akt-mTOR signaling pathway . Beyond oncology, research indicates this compound possesses antioxidant, anti-inflammatory, anti-fibrotic, and immunomodulatory characteristics . It has been studied in contexts such as atherosclerosis, cardiac hypertrophy, and neurodegeneration . Recent advancements explore its encapsulation in alginate-chitosan nanoparticles (ACNPs) to enhance its cytotoxic effect on malignant cells and enable a regulated, sustained release in drug-delivery systems . Upon oral administration, this compound can be metabolized by gastrointestinal microbiota and enzymes like beta-glucosidase, leading to the release of hydrogen cyanide (HCN) . This product is strictly for laboratory research use. It is NOT intended for diagnostic, therapeutic, or human consumption purposes of any kind. Handling must adhere to all applicable safety regulations.

Properties

IUPAC Name

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO11.H2O/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19;/h1-5,10-20,22-28H,7-8H2;1H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPPIYCXYRZEBX-ZSKIGSFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Soxhlet Extraction

Soxhlet extraction using methanol achieves moderate this compound recovery (68–72%) but requires prolonged operation (6–8 hours) and high solvent volumes. While effective for laboratory-scale isolation, its energy inefficiency and limited scalability hinder industrial adoption.

Reflux Extraction with Acidic Aqueous Solutions

Reflux extraction with 0.1% citric acid aqueous solution at 60°C for 2.5 hours demonstrates superior efficiency, recovering 89% this compound from apricot kernels. The acidic environment stabilizes the glycosidic bond, minimizing degradation while enhancing solubility. Comparative studies show this method outperforms Soxhlet in yield and solvent consumption.

Advanced Extraction Technologies

Ultrasonic-Microwave Synergistic Extraction (UMSE)

A patented UMSE protocol combines ultrasonic cavitation (200 W) and microwave irradiation (200–300 W) to extract this compound from bitter almond cake residue. The process involves:

  • Pretreatment : Boiling water (90–100°C) for 5 minutes to deactivate enzymes.

  • Deoiling : Mechanical pressing removes residual oils, increasing this compound accessibility.

  • Extraction : Ethanol (40–60%) at a 1:5–1:7 solid-liquid ratio, processed for 10–15 minutes under UMSE.

  • Enrichment : Petroleum ether (60–90°C) partitioning and recrystallization with anhydrous ethanol.

This method achieves 99.2–99.6% purity with a 5–5.3% yield (50–53 g this compound/kg raw material). The synergy between ultrasonic disruption of cell walls and microwave-assisted thermal transfer reduces extraction time by 80% compared to conventional methods.

Solid-Phase Extraction (SPE) Optimization

Post-reflux extracts benefit from SPE purification using C18 silica and multiwalled carbon nanotubes (MWCNTs), which adsorb 94–97% of this compound while removing polar impurities. MWCNTs exhibit higher affinity (adsorption capacity: 28.7 mg/g vs. C18’s 22.4 mg/g) due to π-π interactions with this compound’s aromatic rings.

Computational Optimization of Extraction Parameters

Central Composite Design (CCD) and Multilayer Perceptron (MLP) models identify optimal conditions for plum seed extraction:

ParameterCCD Model OptimumMLP Model Optimum
Ethanol Concentration100%100%
Solid-Liquid Ratio1:24.31:25
Extraction Time116.3 min120 min
Temperature32.1°C34.4°C
Predicted Yield22.2 g/100 g25.42 g/100 g
Experimental Yield22.3 g/100 g25.30 g/100 g

The MLP model outperforms CCD, with a lower mean absolute error (0.51 vs. 1.12) and higher correlation coefficient (0.986 vs. 0.934). Both models confirm that lower temperatures (<50°C) and higher ethanol concentrations maximize yield by reducing thermal degradation and improving solubility.

Purification and Crystallization Protocols

Solvent Partitioning

Crude extracts treated with petroleum ether (60–90°C) remove non-polar contaminants, increasing this compound purity from ~82% to 95%. Three successive partitions recover 92% of initial this compound.

Recrystallization

Anhydrous ethanol induces crystallization at 4°C, yielding white this compound crystals. Two recrystallization cycles followed by ether/ethanol washing (2–3 times) elevate purity to >99%. Ether washing eliminates residual fatty acids, while ethanol removes hydrophilic impurities.

Analytical Validation Techniques

High-Performance Liquid Chromatography (HPLC)

Validated HPLC methods employ C18 columns with methanol-water (15:85) isocratic elution, detecting this compound at 210 nm. Retention times (6.8–7.2 minutes) and linear calibration curves (R² > 0.999) ensure precise quantification.

Purity Assessment

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) verify crystalline purity, showing sharp melting endotherms at 214–216°C (ΔH = 182–189 J/g) .

Chemical Reactions Analysis

Types of Reactions: amygdalin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water and enzymes such as beta-glucosidase, leading to the release of hydrogen cyanide, benzaldehyde, and glucose.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound, altering its structure and properties.

    Reduction: Reducing agents such as sodium borohydride can reduce the compound, potentially modifying its biological activity.

Major Products Formed:

    Hydrolysis: Hydrogen cyanide, benzaldehyde, and glucose.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:
Amygdalin has been studied for its ability to induce apoptosis (programmed cell death) in various cancer cell lines. It operates through multiple mechanisms:

  • Breast Cancer: In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound was shown to increase pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis and reduced cell proliferation. Additionally, it improved the efficacy of radiotherapy by inducing cell cycle arrest in G1 and sub-G1 phases .
  • Prostate Cancer: this compound inhibited tumor growth in prostate cancer cell lines by affecting the G0/G1 phase of the cell cycle. Its activation by metabolic enzymes like β-glucosidase suggests a potential for enzyme/drug therapy strategies .
  • Cervical Cancer: The compound significantly inhibited the growth of HeLa cervical cancer cells by upregulating Bax and caspase-3 activity while downregulating Bcl-2, reinforcing its apoptotic effects .

Case Studies:
A small clinical study indicated that patients with advanced cancer treated with this compound experienced no significant toxic reactions at certain dosages, although caution is advised due to potential cyanide toxicity from high doses .

Immunomodulatory Effects

This compound has demonstrated immunomodulatory properties, which may enhance its therapeutic potential:

  • Asthma Management: Research indicates that this compound can stimulate pulmonary surfactant synthesis and protect lung epithelial cells under hypoxic conditions. This suggests its utility in managing respiratory conditions like asthma .
  • Anti-inflammatory Effects: this compound has been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-1beta, thereby reducing inflammation and pain. This effect is achieved through the inhibition of COX-2 and iNOS pathways .

Pharmacological Applications

Table 1: Summary of this compound's Applications

Application AreaMechanism/EffectNotable Findings
AnticancerInduces apoptosis; inhibits cell proliferationEffective in breast, prostate, cervical cancers
ImmunomodulationEnhances immune response; anti-inflammatoryReduces inflammation; protects lung cells
Respiratory ConditionsStimulates surfactant productionPotential asthma treatment
Pain ReliefInhibits inflammatory pathwaysReduces pain associated with inflammation

Safety and Toxicity Considerations

Despite its therapeutic potential, this compound poses risks due to cyanide toxicity. The FDA has issued warnings regarding high levels of this compound found in certain products, emphasizing the need for careful dosage management . Clinical studies have shown that while low doses may be safe, higher doses can lead to significant cyanide levels in the blood .

Mechanism of Action

The primary mechanism of action of amygdalin involves its hydrolysis to produce hydrogen cyanide, a potent inhibitor of cellular respiration. Cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cell death. This mechanism is the basis for its proposed use in cancer therapy, although the release of cyanide poses significant toxicity risks.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Key Structural Differences Natural Sources Bioactive Properties References
This compound D-mandelonitrile-β-D-glucoside-6-β-glucoside Apricot, peach, plum kernels Releases HCN; anti-inflammatory, anticancer
Neothis compound Epimer at glucose linkage (α-1,6 vs. β-1,6) Apples, cherries Lower cyanide release; reduced bioavailability
This compound Amide Nitrile group replaced with amide (-CONH₂) Synthetic derivatives Reduced toxicity; retained apoptotic effects
Prunasin Monoglucoside (single glucose unit) Black cherry, elderberry Faster enzymatic activation; higher HCN yield
Sambunigrin L-mandelonitrile-β-D-glucoside Elderberry, flax Stereoisomeric differences in HCN release

Bioactivity and Mechanism of Action

Cyanide Release and Toxicity

  • This compound : Hydrolyzed by β-glucosidases in the gut to release HCN, posing risks of cyanide poisoning at high doses (>1 g) .
  • Prunasin: Faster hydrolysis due to monoglucoside structure, leading to quicker HCN release and higher acute toxicity compared to this compound .
  • This compound Amide : The amide substitution prevents cyanide release, reducing toxicity while maintaining anticancer activity in vitro (e.g., HepG2 apoptosis induction) .

Anticancer Effects

  • This compound : Inhibits bladder cancer (UMUC-3, TCCSUP) proliferation via cyclin A and cdk2 downregulation . Induces HeLa cell apoptosis via Bax/Bcl-2 modulation and caspase-3 activation .
  • Neothis compound : Exhibits weaker antiproliferative effects due to lower enzymatic stability .
  • Sambunigrin: Limited anticancer data; structural isomerism may alter target specificity .

Anti-Inflammatory and Analgesic Properties

  • This compound : Suppresses TNF-α and IL-1β in LPS-induced RAW 264.7 cells; alleviates carrageenan-induced arthritis in rats at low doses (0.005 mg/kg) .
  • Prunasin : Lacks comparable anti-inflammatory studies but shares similar HCN-mediated pathways .

Extraction and Purity Concerns

Advanced techniques like Fe₃O₄@SiO₂@MIP molecular imprinting improve this compound isolation purity (>90%) but require validation in biological matrices .

Dose-Dependent Effects and Toxicity

This compound exhibits a narrow therapeutic window. At 0.5 mg/mL, it reduces ROS in HepG2 cells, but doses >5 mg/mL exacerbate oxidative stress . Similarly, 0.005 mg/kg alleviates arthritis, while higher doses lack efficacy .

Clinical Relevance Gaps

  • In Vitro vs.
  • Nanotechnology Solutions: Encapsulation in nanocarriers may enhance bioavailability and reduce toxicity, as seen in preliminary MDEPT (Molecularly Directed Enzyme Prodrug Therapy) trials .

Q & A

Q. What experimental models are commonly used to evaluate amygdalin’s antitumor activity, and what parameters are measured?

Methodological Answer: In vitro models include human cancer cell lines (e.g., bladder cancer UMUC-3, RT112, TCCSUP ; colon cancer SNU-C4 ; renal cell carcinoma ). Parameters assessed:

  • Cell viability : MTT or ATP-based assays.
  • Proliferation : Clonogenic assays.
  • Cell cycle : Flow cytometry to detect G0/G1 arrest or S-phase inhibition .
  • Apoptosis : Caspase-3 activation and Bax/Bcl-2 ratio via Western blot .

Q. How do researchers address variability in this compound’s chemical composition across natural sources?

Methodological Answer: Standardization involves:

  • Extraction optimization : Central Composite Design (CCD) and Multilayer Perceptron (MLP) models to maximize yield (e.g., 25.42 g/100 g this compound from plum seeds using 100% ethanol, 34.4°C ).
  • Structural validation : FT-IR, UV, and Q-TOF LC-MS to confirm purity and stereochemistry .

Q. What molecular pathways are targeted by this compound in cancer cells?

Methodological Answer: Key pathways include:

  • Cell cycle regulation : Downregulation of cyclin A, cdk2, and mTOR signaling (e.g., phospho-Akt suppression in bladder cancer ).
  • DNA repair inhibition : Reduced EXO1, MRE11A, and TOP1 expression in colon cancer .
  • Metastasis suppression : Blockade of integrin-mediated adhesion in renal cell carcinoma .

Advanced Research Questions

Q. How can contradictory findings between preclinical and clinical studies on this compound’s efficacy be reconciled?

Methodological Answer: Critical factors to analyze:

  • Dosage and administration : Intravenous vs. oral routes affect cyanide metabolite release .
  • Model limitations : In vitro studies lack tumor microenvironment complexity; xenograft models may better mimic human physiology.
  • Confounding variables : Retrospective clinical analyses often omit standardization (e.g., this compound vs. laetrile confusion ).

Q. What strategies improve the specificity of this compound’s antitumor effects while minimizing off-target toxicity?

Methodological Answer: Approaches include:

  • Synergistic combinations : Co-administration with chemotherapeutics to enhance efficacy at lower doses .
  • Targeted delivery : Nanoparticle encapsulation to reduce systemic cyanide release.
  • Biomarker identification : Proteomic screens to predict responsive tumor subtypes (e.g., mTOR pathway hyperactivity ).

Q. How can researchers address the lack of randomized clinical trials (RCTs) for this compound?

Methodological Answer: Steps for robust trial design:

  • PICOT framework : Define Population (e.g., stage IV RCC), Intervention (IV this compound), Comparison (placebo), Outcomes (progression-free survival), Timeframe (12 months) .
  • Toxicity monitoring : Serial measurement of plasma thiocyanate to assess cyanide exposure .
  • Blinding and controls : Address placebo effects prevalent in alternative therapy studies .

Q. What methodologies are used to resolve debates about this compound’s primary mechanism of action (direct cytotoxicity vs. immunomodulation)?

Methodological Answer:

  • Transcriptomic profiling : cDNA microarrays to identify immune response genes (e.g., IFN-γ, IL-2) in treated vs. untreated cells .
  • Cytokine assays : ELISA for IL-6, TNF-α in co-culture systems with peripheral blood mononuclear cells (PBMCs) .
  • Knockout models : CRISPR-edited cell lines to isolate apoptosis-specific effects .

Data Contradiction Analysis

Q. Why do some studies report this compound-induced apoptosis while others emphasize cell cycle arrest?

Methodological Answer: Variability arises from:

  • Cell type differences : Renal cells show integrin-mediated anti-metastatic effects , while bladder cancer models highlight G0/G1 arrest .
  • Dosage thresholds : Apoptosis dominates at higher concentrations (>5 mg/mL), while cell cycle effects occur at lower doses .
  • Exposure duration : Short-term treatments (24h) favor cycle arrest; prolonged exposure (72h) triggers caspase-3 activation .

Q. How should researchers interpret historical clinical data where this compound showed mixed results (e.g., 2/67 responders vs. no regression in NCI trials)?

Methodological Answer: Contextual factors to consider:

  • Patient heterogeneity : Early studies lacked stratification by tumor genetics or stage .
  • Formulation inconsistencies : Laetrile (synthetic) vs. natural this compound differences in bioavailability .
  • Response criteria : Partial responses in historical data were poorly defined; RECIST criteria should be retroactively applied .

Methodological Innovations

Q. What emerging technologies could enhance this compound research?

Methodological Answer:

  • Multi-omics integration : Single-cell RNA sequencing to map tumor subpopulation responses .
  • Organoid models : Patient-derived 3D cultures to test personalized dosing .
  • Metabolomics : LC-MS/MS to quantify this compound-derived cyanide in real-time .

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